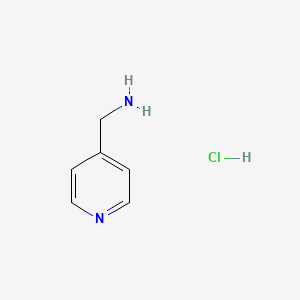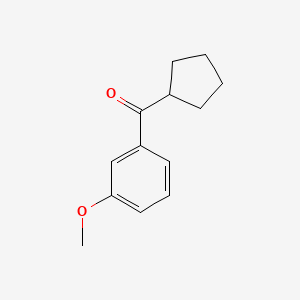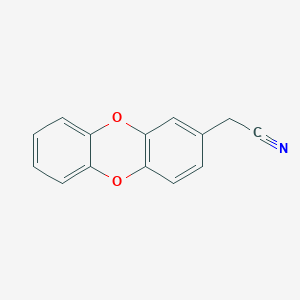
2,6-二氯-3-甲基-5-硝基吡啶
描述
2,6-Dichloro-3-methyl-5-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-methyl-5-nitropyridine is C6H4Cl2N2O2 . The InChI code is 1S/C6H4Cl2N2O2/c1-3-2-4 (10 (11)12)6 (8)9-5 (3)7/h2H,1H3 .Chemical Reactions Analysis
2,6-Dichloro-3-methyl-5-nitropyridine undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-3-methyl-5-nitropyridine is 207.01 . The predicted boiling point is 323.5±37.0 °C . The density is 1.537 .科学研究应用
Synthesis and Spectroscopic Analysis
The compound 2,6-Dichloro-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. Its derivatives have been extensively studied for their structural, spectroscopic, and optical properties. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from a related pyridine, was analyzed using X-ray diffraction, and its optical properties were explored through UV–vis absorption and fluorescence spectroscopy. The study revealed specific molecular interactions such as hydrogen bonding and aromatic π⋯π stacking interactions, which are significant in understanding the molecular conformation and reactivity of such compounds (Jukić et al., 2010).
Conformational Stability and Molecular Analysis
Detailed molecular studies have been conducted on derivatives of 2,6-Dichloro-3-methyl-5-nitropyridine to understand their conformational stability, vibrational properties, and electronic structures. Techniques like density functional theory (DFT) simulations, infrared absorption, and Raman spectroscopy have been used to investigate molecular stability, bond strength, and charge distribution. These studies are essential for comprehending the chemical reactivity and the potential applications of these compounds in various fields (Balachandran et al., 2012).
Reactivity and Chemical Synthesis
The reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives is crucial in synthetic chemistry, especially in the formation of complex molecules like anticancer drugs. The synthesis processes often involve nucleophilic reactions, and the structural and reactivity aspects of these intermediates have been optimized for high yield and purity. Such studies are fundamental in the development of new pharmaceuticals and other biologically active compounds (Zhang et al., 2019).
Vibrational Spectroscopic Studies and Quantum Chemical Calculations
Comprehensive vibrational spectroscopic studies and quantum chemical calculations provide insights into the detailed electronic structure, molecular stability, and reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine derivatives. These studies include molecular electrostatic potential maps, natural bond orbital analysis, and frontier molecular orbitals analysis, which are instrumental in understanding the intramolecular interactions and predicting the reactive sites of these molecules (Velraj et al., 2015).
安全和危害
属性
IUPAC Name |
2,6-dichloro-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDPPLSOTVMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483105 | |
| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methyl-5-nitropyridine | |
CAS RN |
58596-88-6 | |
| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

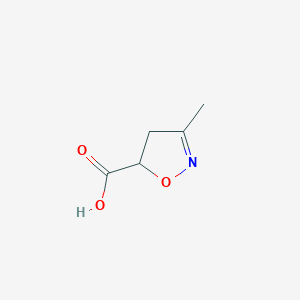


![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
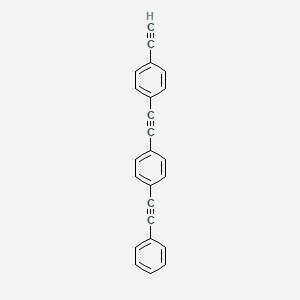
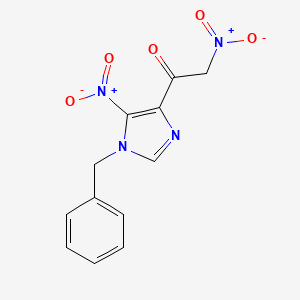
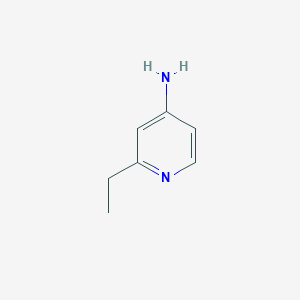
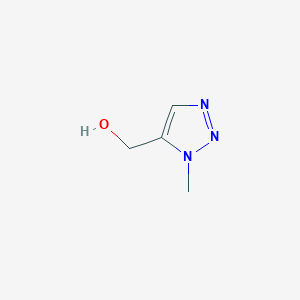
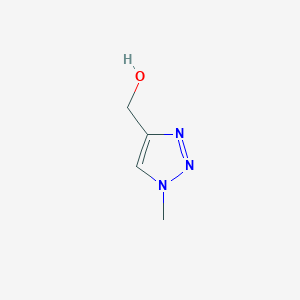

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)
